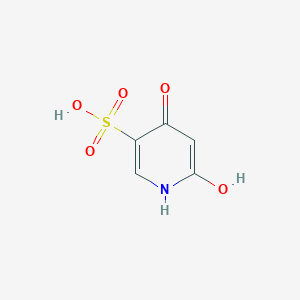
6-hydroxy-4-oxo-1H-pyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “6-hydroxy-4-oxo-1H-pyridine-3-sulfonic acid” is known as resiniferatoxin. Resiniferatoxin is a naturally occurring chemical found in the latex of the Euphorbia resinifera plant. It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain and heat.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Resiniferatoxin can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthesis involves multiple steps, including the formation of key intermediates and the introduction of functional groups necessary for its biological activity. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of resiniferatoxin involves the extraction of the compound from the latex of Euphorbia resinifera. The extraction process includes several purification steps to isolate resiniferatoxin from other components present in the latex. Advanced techniques such as chromatography and crystallization are employed to achieve high purity levels suitable for research and medical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Resiniferatoxin undergoes various chemical reactions, including:
Oxidation: Resiniferatoxin can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in resiniferatoxin, potentially changing its interaction with biological targets.
Substitution: Substitution reactions involve replacing specific atoms or groups within the resiniferatoxin molecule with other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the chemical reactions of resiniferatoxin include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully optimized to achieve the desired transformations.
Major Products Formed
The major products formed from the chemical reactions of resiniferatoxin depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological properties.
Applications De Recherche Scientifique
Resiniferatoxin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of TRPV1 receptor agonists.
Biology: Employed in research to understand the mechanisms of pain sensation and the role of TRPV1 receptors in various physiological processes.
Medicine: Investigated for its potential use in pain management, particularly for conditions involving chronic pain and inflammation.
Industry: Utilized in the development of new analgesic drugs and other therapeutic agents targeting TRPV1 receptors.
Mécanisme D'action
Resiniferatoxin exerts its effects by binding to the TRPV1 receptor, a cation channel involved in the detection of heat and pain. Upon binding, resiniferatoxin activates the receptor, leading to an influx of calcium ions into the cell. This activation results in the desensitization of pain-sensing neurons, thereby reducing the sensation of pain. The molecular targets and pathways involved include the TRPV1 receptor and downstream signaling cascades that modulate pain perception.
Comparaison Avec Des Composés Similaires
Resiniferatoxin is unique among TRPV1 receptor agonists due to its high potency and specificity. Similar compounds include capsaicin, the active component of chili peppers, and other synthetic TRPV1 agonists. Compared to these compounds, resiniferatoxin has a much higher affinity for the TRPV1 receptor and induces a more prolonged desensitization effect. This makes it a valuable tool for research and potential therapeutic applications.
List of Similar Compounds
- Capsaicin
- Olvanil
- Dihydrocapsaicin
- Nonivamide
Propriétés
IUPAC Name |
6-hydroxy-4-oxo-1H-pyridine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2H,(H2,6,7,8)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGVTZLMMGSBRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)S(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C(C1=O)S(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














